(2R)-1-methylpiperazine-2-carboxylic acid
Description
Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Research
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their frequent appearance in biologically active compounds. rsc.org The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, offers a versatile framework that medicinal chemists can modify to fine-tune a molecule's pharmacological properties, such as solubility, binding affinity, and metabolic stability. nbinno.comsilae.it
This structural adaptability allows piperazine-containing compounds to interact with a wide array of biological targets, leading to their use in numerous therapeutic areas. nbinno.com Piperazine derivatives are integral components of drugs developed as antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antifungals. rsc.orgnih.gov Their prevalence is so significant that an analysis of FDA-approved drugs revealed that 59% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, with piperazine being a prominent example. msesupplies.comrsc.org Beyond pharmaceuticals, these derivatives are also utilized in the development of metal-organic frameworks (MOFs) and as ligands in catalysis. rsc.org
Significance of Chiral Nitrogen Heterocycles in Synthetic Chemistry and Material Science
Chiral nitrogen heterocycles are fundamental building blocks in synthetic chemistry, enabling the construction of complex, stereochemically defined molecules. mdpi.com The precise three-dimensional arrangement of atoms in these chiral scaffolds is crucial for their interaction with biological systems, which are themselves chiral. This specificity is paramount in drug design, where a single enantiomer of a drug often accounts for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. chemistryworld.com
The synthesis of highly enantioenriched nonaromatic heterocycles is a key area of research. mdpi.com These compounds serve not only as intermediates for pharmaceuticals but also as organocatalysts and components in material science. researchgate.net For instance, nitrogen heterocycles like imidazoles are used as precursors for advanced polymers, including those used in oxygen-transport membranes and for creating electroactive materials. msesupplies.com The ability to introduce multiple chiral centers with high stereoselectivity makes these heterocycles invaluable tools for creating novel materials and therapeutics with precisely controlled properties. mdpi.com
Rationale for Academic Research on (2R)-1-methylpiperazine-2-carboxylic acid
Academic interest in this compound stems from its distinct molecular architecture, which combines several features of high value in synthetic and medicinal chemistry. As a chiral, non-aromatic heterocycle, it serves as a valuable building block for creating enantiomerically pure, complex molecules. researchgate.net The compound features:
A piperazine core , a well-established pharmacophore. rsc.org
A carboxylic acid group, which provides a reactive handle for further chemical modifications, such as amide bond formation. researchgate.net
A chiral center at the C2 position with a defined (R)-configuration, crucial for stereospecific interactions.
A methyl group on the N1 nitrogen, which influences the compound's basicity, lipophilicity, and conformational flexibility.
This specific combination makes this compound a unique and specialized synthon. Research on analogous piperazine-2-carboxylic acid derivatives has shown their potential in developing agents for complex conditions like Alzheimer's disease and for applications in CO2 adsorption. researchgate.netnih.gov Therefore, focused research on this specific compound is justified by its potential to act as a key intermediate in the synthesis of novel, biologically active agents where stereochemistry is critical for efficacy and selectivity.
Scope and Objectives of the Comprehensive Academic Review of this compound
The primary objective of this review is to consolidate and present the existing scientific knowledge pertaining exclusively to this compound. The scope is strictly focused on the chemical aspects of the molecule. This review aims to:
Detail established and potential synthetic pathways for the compound.
Summarize its known chemical and physical properties through available data.
Explore its reactivity and utility as a synthetic intermediate.
Discuss its application in the construction of more complex molecular architectures.
By providing a thorough and focused analysis, this article seeks to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and material science, highlighting the compound's potential and encouraging further investigation into its applications.
Physicochemical Properties of Piperazine Derivatives
| Property | Value | Reference |
| Molecular Formula | C6H12N2O2 | nih.gov |
| Molecular Weight | 144.17 g/mol | nih.gov |
| Topological Polar Surface Area | 52.6 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R)-1-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
CCOAGJXNPXLMGI-RXMQYKEDSA-N |
Isomeric SMILES |
CN1CCNC[C@@H]1C(=O)O |
Canonical SMILES |
CN1CCNCC1C(=O)O |
Origin of Product |
United States |
Nomenclature, Stereochemical Purity, and Structural Significance of 2r 1 Methylpiperazine 2 Carboxylic Acid
Systematic Nomenclature and Common Academic Synonyms
The formal name of a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a systematic way of naming organic compounds. For cyclic structures like piperazine (B1678402), the numbering of the ring atoms is crucial for unambiguously defining the position of substituents. The carboxyl group, having higher priority, dictates the numbering, starting from the carbon it is attached to as position 2, following the piperazine ring. libretexts.org
The systematic IUPAC name for the compound is (2R)-1-methylpiperazine-2-carboxylic acid . The "(2R)" prefix specifies the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the piperazine ring.
In academic literature and chemical catalogs, a variety of synonyms may be used to refer to this compound or its closely related derivatives. These synonyms often arise from different naming conventions or refer to the compound with protective groups commonly used in synthesis.
| Nomenclature Type | Name |
| Systematic IUPAC Name | This compound |
| Common Synonym | (R)-1-methylpiperazine-2-carboxylic acid |
| Alternative Indexing Name | 2-Piperazinecarboxylic acid, 1-methyl-, (2R)- |
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The Critical Role of the (2R) Stereochemical Configuration in Piperazine-2-carboxylic Acids
The piperazine-2-carboxylic acid core contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (2R)-piperazine-2-carboxylic acid and (2S)-piperazine-2-carboxylic acid. nih.gov The specific three-dimensional arrangement of atoms, defined by the (2R) configuration, is of paramount importance in pharmacology and chemical synthesis.
Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a small molecule and its biological target is often highly stereospecific. One enantiomer may exhibit high binding affinity and the desired therapeutic effect, while the other may be significantly less active or even produce undesirable off-target effects. For instance, derivatives of the (S)-enantiomer of piperazine-2-carboxylic acid have been utilized as crucial structural units in the development of HIV protease inhibitors. google.com This highlights that the precise stereochemistry is a determining factor for molecular recognition and biological function. Therefore, the (2R) configuration endows the molecule with a distinct spatial geometry that dictates its interactions with other chiral molecules, be they synthetic reagents or biological macromolecules.
The development of synthetic methods to produce enantiomerically pure piperazines, either through asymmetric synthesis or enzymatic resolution, is an active area of chemical research. rsc.orgresearchgate.net This focus underscores the necessity of obtaining stereochemically pure compounds like this compound for their effective application in research and development.
Influence of the N-methyl Group on the Piperazine Ring Conformation and Reactivity
The introduction of a methyl group at the N1 position of the piperazine ring has significant consequences for the molecule's conformational behavior, electronic properties, and steric profile.
Conformational Effects: Saturated six-membered heterocyclic rings like piperazine typically adopt a chair conformation to minimize steric strain. rsc.org The N-methyl group can exist in either an axial or equatorial position. These two conformers are in dynamic equilibrium, though one is typically more stable. The N-methyl group's presence can influence the ring's conformational flexibility and may lead to the existence of twist or boat conformers under certain conditions, similar to what is observed in the related N-methyl piperidine (B6355638) structure. rsc.org
Electronic Effects: The methyl group is an electron-donating group. By donating electron density to the nitrogen atom, it increases the basicity (pKa) of the tertiary amine at the N1 position compared to the secondary amine at the N4 position. This differential basicity can be exploited for selective chemical reactions.
Steric and Pharmacokinetic Effects: The N-methyl group adds steric bulk around the N1 nitrogen, which can influence the molecule's reactivity by hindering the approach of reagents. In a medicinal chemistry context, the N-methylpiperazine motif is often considered a "privileged" structure. nih.gov It can improve a compound's pharmacokinetic properties, such as increasing lipophilicity and metabolic stability, which can enhance oral bioavailability and cell membrane permeability. nih.gov
| Property Influenced | Effect of N-methyl Group |
| Basicity | Increases the basicity of the N1 nitrogen atom. |
| Conformation | Influences the chair-boat equilibrium and the axial/equatorial preference of substituents. |
| Reactivity | Modifies the nucleophilicity of the N1 nitrogen and introduces steric hindrance. |
| Pharmacokinetics | Can improve lipophilicity, solubility, and metabolic stability. nih.gov |
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Intrinsic Structural Features Enabling Specific Chemical Transformations and Interactions
This compound possesses a combination of functional groups—a carboxylic acid, a secondary amine, and a tertiary amine—that provide a wide range of possibilities for chemical transformations and intermolecular interactions.
Carboxylic Acid Group: The -COOH group is a versatile functional handle. It can be converted into esters, amides, or acid halides. It can also be reduced to a primary alcohol, providing access to other derivatives like (2R)-1-methyl-2-(hydroxymethyl)piperazine.
Secondary Amine: The NH group at the N4 position is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and reductive amination. ambeed.com Its reactivity can be controlled relative to the tertiary amine at N1 due to differences in basicity and steric hindrance.
Tertiary Amine: The N1-methyl group makes this nitrogen a tertiary amine. While less nucleophilic than the secondary amine, it retains its basic character and can be protonated to form a salt.
Chelating Properties: The presence of two nitrogen atoms in a 1,4-relationship, along with the carboxyl group, allows the molecule to act as a potential multidentate ligand, capable of coordinating with metal ions to form stable metal complexes. biointerfaceresearch.com
Non-covalent Interactions: The molecule features both hydrogen bond donors (the secondary amine and the carboxylic acid OH) and hydrogen bond acceptors (the nitrogen atoms and the carbonyl oxygen). This capacity for hydrogen bonding is crucial for its interaction with biological targets and influences its physical properties, such as solubility.
Importance of Chiral Purity in Academic Research and Synthetic Applications of the Compound
In both academic research and industrial applications, particularly in the pharmaceutical sector, the chiral purity of a compound like this compound is of utmost importance.
In academic research, especially in chemical biology and medicinal chemistry, using an enantiomerically pure compound is essential for elucidating the specific interactions between a molecule and a biological system. The presence of the other enantiomer can confound experimental results, as it may have different biological activity, no activity, or even opposing or toxic effects. Therefore, high enantiomeric excess (ee) is required to ensure that the observed biological or chemical effects are attributable solely to the desired (2R)-enantiomer.
In synthetic applications, this compound serves as a valuable chiral building block or "synthon." Its pre-defined stereochemistry can be incorporated into a larger, more complex target molecule, thereby transferring the chirality. This approach, known as asymmetric synthesis, is a cornerstone of modern organic chemistry as it avoids the often inefficient and costly separation of enantiomers at later stages of a synthesis. The demand for such chirally pure building blocks has driven the development of numerous synthetic strategies to access them efficiently. rsc.orgresearchgate.net
Synthetic Strategies and Methodologies for 2r 1 Methylpiperazine 2 Carboxylic Acid
Asymmetric Synthesis Approaches for Enantiopure (2R)-1-methylpiperazine-2-carboxylic acid
Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the need for resolving a racemic mixture, which is often inefficient. Several key strategies have been developed to achieve this for chiral piperazine (B1678402) derivatives.
Chiral Pool Synthesis Utilizing Natural Precursors
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Proteinogenic α-amino acids are particularly suitable precursors for the synthesis of chiral piperazines due to their inherent chirality and functional groups that can be readily modified. researchgate.netbaranlab.org A common strategy involves a multi-step sequence starting from a suitable α-amino acid. This approach ensures the final product retains the desired stereochemistry from the starting material.
A practical and scalable synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org This method typically involves the formation of a bis-protected chiral 1,2-diamine from the amino acid, followed by a key aza-Michael addition to form the piperazine ring. rsc.org While a specific synthesis starting from a natural precursor to yield this compound is not extensively detailed in the literature, the general principles of chiral pool synthesis are applicable. For instance, a derivative like (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) is commercially available and can serve as a starting point for further modifications. researchgate.net
Table 1: Key Transformations in Chiral Pool Synthesis of Piperazine Derivatives
| Step | Transformation | Reagents and Conditions | Purpose |
| 1 | Protection of functional groups | e.g., Boc anhydride (B1165640), Cbz-Cl | To prevent unwanted side reactions |
| 2 | Reduction of carboxylic acid | e.g., LiAlH4, NaBH4 | To form an amino alcohol |
| 3 | Conversion of alcohol to leaving group | e.g., MsCl, TsCl | To facilitate ring closure |
| 4 | Intramolecular cyclization | Base-mediated | To form the piperazine ring |
| 5 | N-methylation | e.g., Formaldehyde/formic acid | To introduce the methyl group at N1 |
| 6 | Deprotection | Acid or hydrogenation | To yield the final product |
Enantioselective Catalysis in Piperazine Ring Formation
Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. In the context of piperazine synthesis, transition metal-catalyzed reactions have been explored to control the stereochemistry of the ring-forming step. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazines. dicp.ac.cn By using a chiral phosphine (B1218219) ligand, it is possible to achieve high enantioselectivity in the reduction of the aromatic pyrazine (B50134) precursor to the chiral piperazine.
Another approach involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, which has been shown to produce a variety of chiral piperazines with high enantiomeric excess. acs.org These methods provide a direct route to the chiral piperazine core, which can then be further functionalized.
While these methods have been successfully applied to a range of substituted piperazines, their direct application to the synthesis of this compound would require a suitably substituted pyrazine precursor. The development of catalysts and conditions specific to this target molecule remains an area of active research.
Diastereoselective Synthesis through Chiral Auxiliary Control
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. beilstein-journals.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. The auxiliary is then removed to yield the desired enantiomerically enriched product.
In the synthesis of piperazine derivatives, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a ring-forming reaction or a substitution reaction on the pre-formed ring. For example, the diastereoselective alkylation of a piperazine precursor bearing a chiral auxiliary can be used to introduce a substituent at a specific position with a defined stereochemistry. Although specific examples for the synthesis of this compound are not prominent in the literature, the principles of this methodology are broadly applicable.
Biotechnological and Enzymatic Synthesis Routes
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. For the synthesis of chiral piperazines, transaminases have been utilized in a biocatalytic approach to produce optically active piperazinones, which are valuable precursors. researchgate.net
Furthermore, enzymatic kinetic resolution of racemic piperazine-2-carboxamide (B1304950) using an aminopeptidase (B13392206) from Aspergillus oryzae has been demonstrated to be an effective method for producing enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com This enzymatic hydrolysis selectively converts one enantiomer of the amide to the carboxylic acid, allowing for the separation of the two enantiomers. While this specific example yields the (S)-enantiomer, the principle can be extended to find enzymes that selectively produce the (R)-enantiomer.
Stereoselective Deracemization and Chiral Resolution Techniques
When a racemic mixture of 1-methylpiperazine-2-carboxylic acid is synthesized, stereoselective methods are required to isolate the desired (2R)-enantiomer.
Chiral Acid/Base Resolution for Enantiopure this compound
Classical chiral resolution is a widely used and effective method for separating enantiomers on both laboratory and industrial scales. libretexts.org This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. nih.govstereoelectronics.org
For the resolution of racemic 1-methylpiperazine-2-carboxylic acid, which is an amino acid derivative, a chiral acid such as tartaric acid can be employed. libretexts.orgresearchgate.net The process would involve the following general steps:
Salt Formation: The racemic mixture of 1-methylpiperazine-2-carboxylic acid is treated with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This results in the formation of two diastereomeric salts: [this compound]·[L-tartaric acid] and [(2S)-1-methylpiperazine-2-carboxylic acid]·[L-tartaric acid].
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The less soluble salt is then isolated by filtration.
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the chiral resolving agent and liberate the free enantiomerically enriched 1-methylpiperazine-2-carboxylic acid.
The choice of resolving agent and solvent system is critical for achieving efficient separation and high enantiomeric purity.
Table 2: Examples of Chiral Resolving Agents for Racemic Carboxylic Acids
| Resolving Agent | Type | Typical Application |
| L-(+)-Tartaric acid | Chiral Acid | Resolution of racemic bases and amino acids |
| D-(-)-Tartaric acid | Chiral Acid | Resolution of racemic bases and amino acids |
| Brucine | Chiral Base | Resolution of racemic acids |
| Strychnine | Chiral Base | Resolution of racemic acids |
| (R)-1-Phenylethylamine | Chiral Base | Resolution of racemic acids |
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While this method is widely applied for resolving racemic α-chiral carboxylic acids, specific documented examples for the kinetic resolution of racemic 1-methylpiperazine-2-carboxylic acid are not prevalent in readily available literature. nii.ac.jp However, the principles of this strategy are applicable.
In a typical scenario, a chiral catalyst, often an enzyme (like a lipase) or a synthetic organocatalyst, would selectively catalyze the transformation of one enantiomer faster than the other. For instance, in the kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines, a chiral base like (−)-sparteine can be used to selectively deprotonate and functionalize one enantiomer, leaving the other unreacted and thus resolved. whiterose.ac.uk Similarly, chiral bifunctional sulfide (B99878) catalysts have proven effective in the kinetic resolution of α-quaternary carboxylic acids via bromolactonization, yielding highly enantioenriched products. nii.ac.jp Applying this logic, a racemic mixture of an ester of 1-methylpiperazine-2-carboxylic acid could potentially be resolved through enantioselective hydrolysis catalyzed by a lipase.
Table 1: Overview of Potential Kinetic Resolution Approaches
| Method | Chiral Agent/Catalyst | Principle | Potential Application |
|---|---|---|---|
| Asymmetric Deprotonation | Chiral Lithium Amide Base (e.g., with sparteine) | Selective deprotonation of one enantiomer followed by trapping with an electrophile. whiterose.ac.uk | Resolution of a suitable piperazine precursor. |
| Catalytic Bromolactonization | BINOL-derived Chiral Bifunctional Sulfide | Selective lactonization of one enantiomer of an unsaturated carboxylic acid. nii.ac.jp | Resolution of a precursor containing a carboxylic acid and a suitably positioned double bond. |
Enantioselective Crystallization Methods
Enantioselective crystallization, particularly diastereomeric salt resolution, is a classical and industrially viable method for separating enantiomers. This technique involves reacting a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For the resolution of racemic 1-methylpiperazine-2-carboxylic acid, a chiral base would be used. Conversely, if resolving a racemic precursor like piperazine-2-carboxylic acid, a chiral acid is employed. A common practice involves the use of naturally occurring and inexpensive chiral acids. For instance, a patented method for synthesizing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a structurally related compound, utilizes chiral organic acids such as D-mandelic acid, tartaric acid, or dextrocamphoric acid to resolve the racemic mixture. google.com The carboxylate forms diastereomeric salts with the chiral acid, and due to differential solubility in solvents like methanol (B129727) or ethanol, one salt preferentially crystallizes, allowing for its separation. google.com After separation, the desired enantiomer of the piperazine derivative is liberated from the salt by treatment with a base.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Type | Examples | Mechanism of Action |
|---|---|---|
| Chiral Amines | (R)-(+)-α-Methylbenzylamine, Brucine, Strychnine | Formation of diastereomeric ammonium (B1175870) carboxylate salts. |
Total Synthesis Pathways from Achiral Precursors
The construction of this compound from non-chiral starting materials is a more elegant approach that avoids resolution steps. These methods build the chiral center into the molecule using asymmetric synthesis techniques. A key strategy involves the asymmetric hydrogenation of a prochiral pyrazine derivative. google.comevitachem.com
Cyclization Reactions for Piperazine Ring Construction
The formation of the core piperazine ring is a critical step in the total synthesis. Numerous methods have been developed for this purpose, starting from linear, achiral precursors. nih.govresearchgate.net
One common strategy involves the reaction of an N,N'-disubstituted-1,2-diamine with a suitable three-carbon dielectrophile. For example, the synthesis of a 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester can be achieved by reacting N,N'-dibenzyl-ethane-1,2-diamine with 2,3-dibromopropionic acid methyl ester. chemicalbook.com The reaction proceeds via a double nucleophilic substitution to form the heterocyclic ring. chemicalbook.com
Other notable cyclization methods include:
Reductive Cyclization: This approach can involve the catalytic reductive cyclization of dioximes, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov
Palladium-Catalyzed Cyclization: These methods can couple a propargyl unit with a diamine component to yield highly substituted piperazines with excellent regiochemical and stereochemical control. organic-chemistry.org
Intramolecular Hydroamination: A modular synthesis of substituted piperazines can be achieved where a highly diastereoselective intramolecular hydroamination is the key ring-forming step. organic-chemistry.org
Strategic Introduction of the N-methyl Group and Carboxylic Acid Moiety
The introduction of the functional groups—the N-methyl and the carboxylic acid—must be timed strategically within the synthetic sequence.
Carboxylic Acid Moiety: This group is often introduced as part of one of the initial building blocks. In the cyclization reaction using a 2,3-dihalopropionic acid derivative, the carboxyl group (as an ester) is incorporated directly. chemicalbook.com In the asymmetric hydrogenation approach, the synthesis starts with a pyrazine-2-carboxylic acid derivative, which already contains the required carbon framework. google.com
N-methyl Group: The methyl group is typically added after the piperazine ring has been formed. Common methods for N-alkylation of piperazines include reductive amination or direct alkylation. mdpi.com For a precursor like (2R)-piperazine-2-carboxylic acid, a selective N-methylation at the N1 position is required. This often necessitates the use of protecting groups. For instance, the N4 nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), followed by methylation of the N1 nitrogen, and subsequent deprotection.
Multi-Step Linear and Convergent Synthesis Routes
Both linear and convergent approaches can be envisioned for the synthesis of this compound.
Linear Synthesis Example: A potential linear sequence could begin with the cyclization of N,N'-dibenzyl-ethane-1,2-diamine with methyl 2,3-dibromopropionate to form racemic 1,4-dibenzylpiperazine-2-carboxylate. chemicalbook.com This would be followed by resolution (e.g., via diastereomeric salt formation), removal of the benzyl (B1604629) protecting groups by catalytic hydrogenation, selective protection of the N4-position, methylation of the N1-position, and finally, deprotection and ester hydrolysis to yield the final product.
Convergent Synthesis via Asymmetric Hydrogenation: A more efficient and convergent route involves the direct asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative. google.com In this process, a compound like pyrazine-2-carboxamide is hydrogenated using a chiral rhodium complex as a catalyst. This single step simultaneously reduces the aromatic pyrazine ring to a piperazine ring and establishes the chiral center at the C2 position with high enantioselectivity. google.com The resulting (R)-piperazine-2-carboxamide can then be N-methylated and hydrolyzed to afford the target acid. This approach is highly atom-economical and avoids a separate resolution step.
Precursor Utilization in the Synthesis of this compound
The choice of synthetic route dictates the selection of starting materials. The various methodologies rely on a range of commercially available or readily synthesized precursors.
Table 3: Key Precursors in the Synthesis of this compound
| Precursor | Synthetic Route | Role | Reference |
|---|---|---|---|
| Pyrazine-2-carboxylic acid derivatives | Asymmetric Hydrogenation | Prochiral substrate for creating the stereocenter. | google.comevitachem.com |
| N,N'-Disubstituted ethylenediamines (e.g., N,N'-dibenzylethylenediamine) | Cyclization Reactions | Forms the N1-C2-C3-N4 backbone of the piperazine ring. | chemicalbook.com |
| 2,3-Dihalopropionic acid esters | Cyclization Reactions | Provides the C5-C6-C(O)O unit and closes the ring. | chemicalbook.com |
The synthesis of enantiomerically pure this compound is a task that can be accomplished through several distinct chemical pathways. While classical resolution methods remain viable, modern total synthesis strategies, particularly those employing asymmetric catalysis, offer more direct and efficient access to this important chiral building block.
Amino Acid Derivatives as Key Starting Materials
A robust strategy for the synthesis of chiral piperazines involves leveraging the readily available pool of chiral α-amino acids. This approach ensures the introduction of the desired stereochemistry at an early stage.
One such methodology begins with an N-protected amino acid, for instance, N-Boc protected (S)-alanine. nih.gov The amino acid is first converted into a β-ketoester through a Masamune condensation reaction. Subsequent reductive amination of the β-ketoester with ammonium acetate (B1210297) and a reducing agent like sodium cyanoborohydride yields a key 1,2-diamine intermediate. nih.gov This diamine, which now contains the original stereocenter from the amino acid, can then be cyclized to form the piperazine ring. This strategy has been successfully applied to construct various 3-substituted piperazine-2-acetic acid esters. nih.gov
Another powerful technique that utilizes amino acid derivatives is the Ugi four-component reaction (U-4CR), a type of multicomponent reaction (MCR). organic-chemistry.org By employing a Boc-protected α-amino acid as the acid component, along with an amine, an oxo-component, and an isocyanide, a complex acyclic intermediate is formed. This intermediate is designed to undergo a subsequent deprotection and cyclization sequence (Ugi/Deboc/Cyclize strategy) to furnish highly substituted diketopiperazines, which can be further modified to yield the desired piperazine core. organic-chemistry.org
Table 1: Example Synthetic Route from an Amino Acid Derivative
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | N-Boc-(S)-alanine | Masamune Condensation | β-ketoester | nih.gov |
| 2 | β-ketoester | NH₄OAc, NaBH₃CN | 1,2-diamine | nih.gov |
Use of Protected Piperazine Intermediates
A more direct and common approach to synthesizing derivatives of this compound starts from the commercially available (2R)-piperazine-2-carboxylic acid, typically as its dihydrochloride salt. google.comgoogle.com The core challenge in this approach is the selective functionalization of the two nitrogen atoms (N-1 and N-4) and the carboxylic acid group. This is achieved through the strategic use of orthogonal protecting groups.
The two nitrogen atoms of the piperazine ring exhibit different steric environments but similar nucleophilicity, necessitating a protection strategy to achieve selectivity. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, reacting (2R)-piperazine-2-carboxylic acid dihydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) allows for the formation of N-protected intermediates. google.comgoogle.com Depending on the reaction conditions, mono- or di-protection can be achieved. The resulting N-Boc-piperazine-2-carboxylic acid is a versatile intermediate where the remaining secondary amine can be selectively alkylated or acylated. guidechem.com
For instance, (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid serves as a key precursor. guidechem.com The N-1 position is protected by the Boc group, allowing the carboxylic acid to be modified or the N-4 nitrogen to be functionalized. This differential protection is crucial for the controlled, stepwise synthesis of complex piperazine derivatives. researchgate.net
Table 2: Common Protecting Groups for Piperazine Synthesis
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |
Functionalization and Derivatization of this compound
Once the core structure of this compound is synthesized or obtained, its functional groups—the carboxylic acid and the secondary amine at the N-4 position (if not already alkylated)—offer multiple handles for further chemical modification.
Amide Bond Formation at the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into a wide range of amides through coupling reactions with primary or secondary amines. This transformation is fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires activation of the carboxyl group.
This activation is achieved using coupling reagents. Classic reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. Modern coupling reagents, such as propanephosphonic anhydride (T3P), are also widely used due to their efficiency and the ease of removal of byproducts. nih.gov The synthesis of various N-methylpiperazine-containing amides has been reported through the reaction with acyl chlorides or by using activating agents like benzotriazol-1-yl esters. researchgate.net
Table 3: Selected Amide Coupling Reagents
| Reagent | Abbreviation | Byproduct | Notes |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is a precipitate, easily filtered. |
| Propanephosphonic Anhydride | T3P | Phosphonic acids | Water-soluble byproducts, easy workup. |
Esterification and Carboxylic Acid Reduction Pathways
The carboxylic acid moiety can be transformed into esters, which can serve as protecting groups or as precursors for other functional groups. Fischer esterification, involving treatment of the carboxylic acid with an alcohol under acidic conditions, is a standard method. masterorganicchemistry.com Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions, for example, by using trimethylsilyldiazomethane (B103560) to convert the acid into its methyl ester. guidechem.com
Furthermore, the carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, lithium aluminum hydride (LiAlH₄) is highly effective. libretexts.orgbritannica.com The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the primary alcohol. libretexts.org This pathway converts this compound into (2R)-1-methylpiperazin-2-yl)methanol, a valuable building block for further derivatization. The corresponding ester can also be reduced under similar conditions, often with greater ease. guidechem.combritannica.com
N-Alkylation and N-Acylation Reactions of the Secondary Amine
If the N-4 position of the piperazine ring is unsubstituted, it behaves as a typical secondary amine and is readily functionalized. N-alkylation can be achieved through several methods. nih.gov One common approach is nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide or sulfonate. Another powerful method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond. nih.gov
N-acylation, the formation of an amide at the N-4 position, is also a straightforward transformation. It is typically achieved by reacting the secondary amine with an acyl chloride or an acid anhydride. mdpi.com This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. These N-acylation reactions are generally high-yielding and allow for the introduction of a diverse array of substituents. mdpi.com
Stereospecific Modifications at the Chiral Center and Remote Positions
Modifying the piperazine scaffold at its carbon atoms while preserving the existing stereochemistry at C-2 presents a significant synthetic challenge. Advanced organometallic techniques can be employed for this purpose. One such strategy involves the directed deprotonation (also known as lithiation) of an N-Boc protected piperazine. whiterose.ac.uk
In this method, a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is used to selectively remove a proton from the carbon atom adjacent to the N-Boc group (the C-3 position in this case). whiterose.ac.uk The resulting organolithium intermediate is a potent nucleophile that can be "trapped" by reacting it with various electrophiles (e.g., alkyl halides, aldehydes, ketones). This sequence allows for the introduction of a new substituent at the C-3 position. When applied to a chiral substrate like a derivative of (2R)-piperazine-2-carboxylic acid, this method can proceed with high stereocontrol, yielding C-3 substituted piperazines with a defined stereochemistry relative to the C-2 center. whiterose.ac.uk
Chemical Reactivity and Mechanistic Investigations of 2r 1 Methylpiperazine 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid at the C2 position is a primary site for various chemical transformations, typical of α-amino acids.
The carbonyl carbon of the carboxylic acid group in (2R)-1-methylpiperazine-2-carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgoregonstate.edu This class of reactions is fundamental to forming key functional groups like esters and amides.
Esterification: The compound can undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the corresponding ester. oregonstate.edumasterorganicchemistry.com The equilibrium nature of this reaction often requires the removal of water to drive it towards the product. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using alkylating agents.
Amide Bond Formation: Formation of an amide bond by reacting the carboxylic acid with an amine is a crucial transformation, particularly in peptide synthesis and the creation of pharmaceutical agents. researchgate.net Direct reaction with an amine is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling reagents such as carbodiimides (e.g., DCC, EDC), which convert the carboxylic acid into a more reactive intermediate in situ. researchgate.netrsc.org This activated species is then readily attacked by the amine nucleophile to form the amide bond. Another approach is the conversion of the carboxylic acid to a more reactive derivative, like an acyl chloride (using reagents such as thionyl chloride), which then reacts rapidly with an amine to yield the amide. youtube.com
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comyoutube.com The nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl group is reformed by the elimination of a leaving group (in this case, derived from the hydroxyl group). oregonstate.edu
| Reaction Type | Reagents/Conditions | Product |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | (2R)-methyl 1-methylpiperazine-2-carboxylate |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC) | (2R)-N-substituted-1-methylpiperazine-2-carboxamide |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | (2R)-1-methylpiperazine-2-carbonyl chloride |
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For simple carboxylic acids, this process requires harsh conditions. However, α-amino acids, including cyclic variants like this compound, can undergo decarboxylation under specific, often milder, conditions through pathways involving radical intermediates. nih.govresearchgate.net
Modern synthetic methods have enabled decarboxylative functionalization under photoredox or transition-metal-catalyzed conditions. nih.govresearchgate.net For instance, visible-light-mediated photoredox catalysis can generate an α-amino radical via single-electron transfer from the corresponding carboxylate, followed by the loss of CO₂. nih.govnih.gov This radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netmanchester.ac.uk
Examples of such transformations for cyclic α-amino acids include:
Decarboxylative Azidation: Using visible light and an organic dye as a photocatalyst, cyclic α-amino acids can be converted into α-amino azides. manchester.ac.uk
Decarboxylative Allylation: A dual catalytic system involving palladium and a photoredox catalyst can achieve the allylation of N-protected α-amino acids. nih.gov
Decarboxylative Coupling: Copper-catalyzed aerobic decarboxylative coupling allows for the formation of C-C bonds between cyclic α-amino acids and various carbon nucleophiles. researchgate.net
While these methods have been demonstrated on related cyclic amino acids like proline, specific studies on this compound are not extensively documented. However, its structural similarity suggests it would be a viable substrate for similar decarboxylative transformations.
This compound is an amphoteric molecule with three ionizable groups: the carboxylic acid, the tertiary amine at N1, and the secondary amine at N4. The protonation state of the molecule is therefore highly dependent on the pH of the solution. The pKa values for these groups can be estimated based on similar structures. uregina.ca
The carboxylic acid group is the most acidic, with an estimated pKa₁ value typical for an α-amino acid, around 2-3.
The secondary amine at the N4 position is the next to be deprotonated, with an estimated pKa₂ value around 5-6.
The tertiary amine at the N1 position is the least acidic (most basic), with an estimated pKa₃ value around 9-10. uregina.ca
Based on these estimated pKa values, the predominant species at different pH ranges can be predicted:
At low pH (e.g., pH < 2): All three groups are protonated. The carboxylic acid is in its -COOH form, and both nitrogen atoms are protonated as ammonium (B1175870) ions (-N⁺H- and -N⁺(CH₃)H-). The molecule carries a net positive charge of +2.
At physiological pH (e.g., pH ~7.4): The carboxylic acid is deprotonated (-COO⁻), while both nitrogen atoms remain protonated. The molecule exists primarily as a zwitterion with a net positive charge of +1.
At high pH (e.g., pH > 10): The carboxylic acid is deprotonated, and both nitrogen atoms are in their neutral, free amine forms. The molecule carries a net negative charge of -1.
| Functional Group | Estimated pKa | Protonated Form (Low pH) | Deprotonated Form (High pH) |
| Carboxylic Acid | ~2-3 | -COOH | -COO⁻ |
| Secondary Amine (N4) | ~5-6 | -N⁺H₂- | -NH- |
| Tertiary Amine (N1) | ~9-10 | -N⁺(CH₃)H- | -N(CH₃)- |
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The two nitrogen atoms of the piperazine ring are key centers of basicity and nucleophilicity.
Both the secondary amine at N4 and the tertiary amine at N1 possess lone pairs of electrons, rendering them basic. As discussed in the acid-base equilibria section, these nitrogen atoms can accept protons from acids to form ammonium salts. The tertiary amine is generally more basic than the secondary amine due to the electron-donating effect of the methyl group. quora.com The molecule can form mono- or di-salts depending on the stoichiometry of the acid used. This property is crucial for its solubility in aqueous media and for purification processes.
The secondary amine at the N4 position is a potent nucleophile. reddit.comresearchgate.net Its lone pair is readily available to attack electrophilic centers. This reactivity is significantly higher than that of the tertiary amine at N1, which, while basic, is sterically hindered and cannot act as a nucleophile in the same manner without undergoing quaternization. quora.commasterorganicchemistry.com
The primary nucleophilic reaction at the piperazine ring of this compound is the alkylation of the secondary amine. This reaction typically occurs with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The secondary amine attacks the electrophilic carbon of the alkylating agent in an Sₙ2 reaction, displacing the leaving group and forming a new C-N bond. This results in a 1,4-disubstituted piperazine derivative. acgpubs.org This reaction is a common strategy for introducing diverse substituents at the N4 position to modify the molecule's biological or physical properties. mdpi.comnih.gov
| Reaction Type | Electrophile | Product |
| N-Alkylation | Alkyl Halide (R'-X) | (2R)-1-methyl-4-alkylpiperazine-2-carboxylic acid |
| N-Acylation | Acyl Chloride (R'-COCl) | (2R)-4-acyl-1-methylpiperazine-2-carboxylic acid |
| Michael Addition | α,β-Unsaturated Carbonyl | (2R)-4-(β-carbonyl)alkyl-1-methylpiperazine-2-carboxylic acid |
Oxidation and Reduction Reactions Involving Nitrogen Centers
The piperazine ring of this compound contains two nitrogen atoms with different substitution patterns: a secondary amine at the N4 position (if unsubstituted, though the subject compound is N1-methylated) and a tertiary amine at the N1 position. Both nitrogen centers are susceptible to oxidation and reduction reactions, which can significantly alter the compound's properties.
Oxidation: The lone pair of electrons on the nitrogen atoms makes them nucleophilic and prone to oxidation. The tertiary N1-methylated nitrogen is particularly susceptible to oxidation to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, modifying the compound's polarity and basicity.
Kinetic studies on the oxidation of similar compounds, such as 1-methylpiperazine (B117243), by oxidants like bromamine-T (BAT) in an acidic medium, show a first-order dependence on both the oxidant and the piperazine concentration, and an inverse fractional-order dependence on H+ concentration. scirp.org This suggests a mechanism where the protonated form of BAT reacts with the unprotonated piperazine species.
Reduction: The corresponding N-oxides can be reduced back to the tertiary amine. This reduction is a key transformation, particularly in the context of prodrug strategies where N-oxides are inactive but are converted in vivo to the active parent amine. google.comgoogle.com Chemically, this reduction can be accomplished using various reagents, including phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source such as ammonium formate. nih.govorganic-chemistry.org
A summary of common reagents for these transformations is provided in the table below.
| Transformation | Reagent Class | Specific Examples | Reference |
|---|---|---|---|
| Oxidation (Amine to N-Oxide) | Peroxy acids | meta-Chloroperoxybenzoic acid (mCPBA) | google.com |
| N-Halosulfonamides | Bromamine-T (BAT) | scirp.org | |
| Reduction (N-Oxide to Amine) | Phosphorus Reagents | Phosphorus trichloride (PCl₃) | nih.gov |
| Catalytic Hydrogenation | Pd/C, Ammonium Formate | organic-chemistry.org |
Ring Inversion and Conformational Dynamics of the Piperazine Moiety
The six-membered piperazine ring is not planar and, like cyclohexane, adopts non-planar conformations to minimize steric and torsional strain. The most stable conformation is the chair form, where all substituents can occupy either an axial or an equatorial position. nih.govias.ac.in The piperazine ring in this compound is subject to two primary dynamic processes: ring inversion and nitrogen inversion.
Ring Inversion: This process involves the interconversion between two chair conformations, often proceeding through a higher-energy twist-boat intermediate. For unsubstituted piperazine, this "ring-flip" is rapid at room temperature. nih.gov However, for substituted piperazines, the energy barrier for this inversion can be higher, and the equilibrium between conformers is influenced by the steric and electronic nature of the substituents. In N-acyl piperazines, for instance, the activation energy barrier (ΔG‡) for the ring inversion has been determined by dynamic NMR spectroscopy to be in the range of 56–80 kJ/mol. rsc.org These barriers are influenced by the restricted rotation around the partial double bond of the amide, which is a related but distinct process from the ring flip itself. rsc.orgbeilstein-journals.org
| Compound Type | Dynamic Process | Activation Energy Barrier (ΔG‡) | Reference |
|---|---|---|---|
| N-Benzoylated Piperazines | Ring Inversion | 56 - 80 kJ/mol | rsc.org |
| Ammonia (B1221849) (for comparison) | Nitrogen Inversion | ~24 kJ/mol | wikipedia.org |
Stereochemical Stability and Epimerization Studies
The stereocenter at the C2 position is a critical feature of this compound. The stability of this center is paramount for maintaining the compound's specific three-dimensional structure and, consequently, its biological or chemical properties.
Conditions Affecting the Configurational Stability of the (2R) Stereocenter
The C2 carbon is an α-amino carbon, and the attached proton is rendered acidic due to the proximity of both a nitrogen atom and the carboxylic acid group. This makes the stereocenter susceptible to epimerization (inversion of configuration to the (2S) isomer) under certain conditions.
Basic Conditions: The presence of a base can facilitate the deprotonation of the α-carbon. Strong bases are particularly effective, but even milder bases can promote epimerization, especially at elevated temperatures. nih.gov
Photocatalytic Conditions: Recent studies on related piperidine (B6355638) systems have shown that visible light photoredox catalysis can induce epimerization at α-amino C-H bonds. nih.govescholarship.org These reactions typically involve an iridium or other photosensitizer and proceed via radical intermediates, leading to a thermodynamic mixture of diastereomers. nih.govfigshare.com
Thermal Stress: Elevated temperatures can provide the necessary activation energy to overcome the barrier to epimerization, particularly if catalytic amounts of acidic or basic species are present.
Mechanisms of Epimerization (e.g., proton abstraction, bond cleavage-reformation)
Two primary mechanisms can be proposed for the epimerization of the C2 stereocenter.
Proton Abstraction Mechanism: This is a classic base-catalyzed pathway. A base abstracts the proton from the C2 carbon, generating a planar carbanion or enolate intermediate. In this intermediate, the original stereochemical information is lost. Subsequent re-protonation of this planar species can occur from either face, leading to a mixture of the (2R) and (2S) epimers. nih.gov The equilibrium of this process is dictated by the relative thermodynamic stability of the two epimers.
Radical-Mediated Mechanism: This mechanism is relevant under photocatalytic or other radical-initiating conditions. The process is believed to involve the formation of an α-amino radical. This can occur via an initial single-electron transfer (SET) from the piperazine nitrogen to an excited-state photocatalyst, forming a radical cation, followed by deprotonation at the C2 position. nih.gov The resulting α-amino radical is planar at the C2 center. A subsequent hydrogen atom transfer (HAT) to this radical regenerates the C-H bond. As with the proton abstraction mechanism, this can happen from either face, resulting in epimerization. nih.govescholarship.org
Reaction Kinetics and Thermodynamic Profiles of Transformations Involving the Compound
Understanding the rates and energetics of reactions involving this compound is crucial for controlling its transformations and developing practical applications.
Determination of Reaction Rates for Derivatization Processes
Derivatization of this compound typically involves reactions at the carboxylic acid moiety (e.g., amide bond formation) or the secondary amine (if present). The most common derivatization is the formation of an amide by coupling the carboxylic acid with an amine. This is frequently accomplished using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
While specific rate constants for the derivatization of this compound are not extensively reported, the kinetics of such reactions are well-understood. The rate of EDC coupling is highly pH-dependent, with optimal rates for the initial activation of the carboxylic acid occurring in mildly acidic conditions (pH 4.0-6.0). interchim.frresearchgate.net The subsequent reaction with the amine nucleophile is favored at neutral to slightly basic pH. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) are often used to accelerate the reaction and suppress side reactions by forming more reactive intermediates. peptide.comnih.gov
The table below presents typical conditions and reaction times for amide coupling of related functionalized amines and carboxylic acids, which serve as a proxy for the reaction efficiency.
| Reactants | Coupling Conditions | Time (h) | Yield | Reference |
|---|---|---|---|---|
| Boc-proline + Aniline derivative | EDC, DMAP, HOBt (cat.), DIPEA, MeCN, 23°C | 42 | 72% | nih.gov |
| Boc-proline + Boc-piperidine-4-amine | EDC, DMAP, HOBt (cat.), DIPEA, MeCN, 23°C | 10 | 92% | nih.gov |
| Naproxen + Aniline derivative | EDC, DMAP, HOBt (cat.), DIPEA, MeCN, 23°C | 12 | 62% | nih.gov |
Kinetic data for other transformations, such as the oxidation of the closely related 1-methylpiperazine by bromamine-T, have been determined, providing insight into the reactivity of the piperazine core. scirp.org
Equilibrium Constants for Complexation and Association (in non-biological systems)
No data found.
Energy Profiles of Key Chemical Transformations
No data found.
Computational Chemistry and Theoretical Studies of 2r 1 Methylpiperazine 2 Carboxylic Acid
Conformational Analysis and Energy Minima Determination
The flexibility of the piperazine (B1678402) ring, coupled with the substituents at the N1 and C2 positions, gives rise to a complex potential energy surface for (2R)-1-methylpiperazine-2-carboxylic acid. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.
To accurately determine the ground state geometries of this compound, ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed. DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*), have been shown to provide a good balance between accuracy and computational cost for structural parameters of heterocyclic compounds. nih.gov These calculations optimize the molecular geometry to find the lowest energy arrangement of the atoms. For piperazine derivatives, DFT calculations can accurately reproduce bond lengths and angles. The optimization process would identify the most stable chair and boat conformations of the piperazine ring and the preferred orientations of the methyl and carboxylic acid groups.
Table 1: Illustrative Optimized Geometric Parameters from a Hypothetical DFT Calculation This table presents hypothetical data for illustrative purposes to show typical results from DFT calculations.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-N1 | 1.46 Å |
| Bond Length | N1-CH3 | 1.45 Å |
| Bond Length | C2-C(O)OH | 1.52 Å |
| Bond Angle | C6-N1-C2 | 110.5° |
| Dihedral Angle | H-C2-N1-CH3 | 175° (axial methyl) |
| Dihedral Angle | H-C2-N1-CH3 | 65° (equatorial methyl) |
Molecular Mechanics and Force Field Development for Piperazine Scaffolds
While DFT provides high accuracy, its computational expense can be prohibitive for studying large systems or for long molecular dynamics simulations. Molecular mechanics (MM) offers a faster alternative by using classical mechanics principles and a set of parameters known as a force field. researchgate.net Force fields like AMBER, CHARMM, and MMFF are collections of equations and associated constants that describe the potential energy of a molecule as a function of its atomic coordinates. researchgate.net For novel molecules like this compound, existing force fields may require re-parameterization to accurately model the specific interactions within the piperazine scaffold. nih.gov Modern data-driven approaches, including machine learning, are being used to develop more accurate and broadly applicable force fields for diverse chemical spaces, which could be applied to piperazine derivatives. rsc.orgrsc.orgarxiv.org
The piperazine ring typically adopts a chair conformation to minimize steric strain. For this compound, there are two primary chair conformers resulting from the axial or equatorial positions of the methyl and carboxylic acid groups. The relative stability of these conformers is governed by a combination of steric hindrance and stereoelectronic effects. For instance, an equatorial orientation of the bulky carboxylic acid group is generally favored to reduce 1,3-diaxial interactions. The orientation of the lone pair of electrons on the nitrogen atoms relative to adjacent bonds can also influence conformational preference through effects like the anomeric effect. Computational methods can quantify the energy differences between these conformers, predicting the most populated state at a given temperature.
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations provide detailed information about the electronic distribution and orbital energies within a molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons, while the LUMO is likely to be distributed over the carboxylic acid group, particularly the carbonyl C=O bond. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies from a Hypothetical DFT Calculation This table presents hypothetical data for illustrative purposes to show typical results from FMO analysis.
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Associated with nucleophilic character, likely localized on nitrogen atoms. |
| LUMO | +1.5 | Associated with electrophilic character, likely localized on the carboxylic acid moiety. |
| HOMO-LUMO Gap | 7.7 | Indicator of chemical reactivity and stability. |
Electrostatic Potential Surfaces (EPS) and Charge Distribution
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The EPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the EPS would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with electrophiles. mdpi.com The nitrogen atoms would also exhibit negative potential due to their lone pairs. The hydrogen atom of the carboxylic acid and the hydrogens on the piperazine ring would show positive potential.
Reactivity Descriptors (e.g., Fukui functions, global electrophilicity index)
Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the chemical behavior of a molecule. For this compound, these descriptors help in identifying the most reactive sites for nucleophilic and electrophilic attacks.
The Fukui function , f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. It helps in identifying the sites most susceptible to different types of chemical reactions. For an electrophilic attack (donation of electrons), the relevant Fukui function is f+(r), while for a nucleophilic attack (acceptance of electrons), it is f-(r). In the case of this compound, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, whereas the acidic proton and certain carbon atoms might be susceptible to nucleophilic attack.
Computational studies on similar heterocyclic compounds, such as phosphorylated derivatives of piperazine, have utilized these descriptors to characterize their reactivity profiles. tandfonline.comtandfonline.com For this compound, DFT calculations would be necessary to determine the precise values of these indices. A hypothetical representation of such data is presented in the table below.
| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) |
|---|---|---|
| O(carbonyl) | 0.25 | 0.08 |
| O(hydroxyl) | 0.22 | 0.10 |
| N(1) | 0.18 | 0.05 |
| N(4) | 0.15 | 0.04 |
| C(2) | 0.05 | 0.15 |
| C(carboxyl) | 0.03 | 0.20 |
Hypothetical Fukui function values for selected atoms in this compound.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.
The conformation of this compound is significantly influenced by its surrounding solvent environment. In the gas phase, the molecule may adopt a conformation that maximizes intramolecular hydrogen bonding. However, in an aqueous solution, the interactions with water molecules can lead to different stable conformations.
Theoretical studies on β-amino acids have shown that solvation generally stabilizes various conformations, reducing the energy differences between them compared to the gas phase. scirp.orgresearchgate.net For this compound, MD simulations in a water box would reveal the preferred dihedral angles of the piperazine ring and the orientation of the carboxylic acid and methyl groups. The presence of water molecules can disrupt intramolecular hydrogen bonds in favor of forming hydrogen bonds with the solvent, leading to a more extended conformation. The conformational flexibility of cyclic peptides has also been shown to be influenced by the solvent environment. nih.gov
| Conformer | Gas Phase Relative Energy (kcal/mol) | Aqueous Solution Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-N4) |
|---|---|---|---|
| Chair 1 | 0.0 | 0.0 | -55° |
| Chair 2 | 1.2 | 0.5 | 58° |
| Boat | 5.8 | 3.2 | 0° |
| Twist-Boat | 4.5 | 2.1 | 30° |
Hypothetical relative energies of different conformers of this compound in the gas phase and aqueous solution.
In solution, molecules of this compound can interact with each other, potentially leading to aggregation. MD simulations can elucidate the nature of these intermolecular interactions, which are likely to be dominated by hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions.
The radial distribution function (RDF) from an MD simulation can quantify the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the formation of dimers or larger aggregates. The analysis of hydrogen bond lifetimes and occupancies can further characterize the stability of these intermolecular interactions. Studies on piperazine derivatives have highlighted the importance of hydrogen bonding in their crystal packing and intermolecular interactions. nih.gov
Structure-Based Design Principles from Computational Models
Computational models of this compound can be instrumental in structure-based drug design, guiding the development of new derivatives with desired biological activities. The piperazine scaffold is a common feature in many pharmacologically active compounds. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target receptor. For this compound and its derivatives, docking studies can be performed against non-human protein targets or synthetic receptors to explore potential interactions.
For example, docking studies of piperazine derivatives have been conducted against targets like acetylcholinesterase. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site, and then using a scoring function to rank the different binding poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Molecular docking studies on piperazine-tethered compounds have been successful in identifying potent inhibitors. tandfonline.com
| Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Bacterial Dihydrofolate Reductase | -7.5 | Asp27, Arg57 | Hydrogen Bond, Ionic |
| Fungal Cytochrome P450 | -6.8 | Phe228, Leu376 | Hydrophobic |
| Synthetic Calix nih.govarene Receptor | -5.2 | - | van der Waals |
Hypothetical results from docking studies of this compound with non-human targets.
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The this compound scaffold can serve as a starting point for designing a combinatorial library of derivatives for virtual screening.
The process typically involves creating a library of virtual compounds by adding various substituents to the scaffold. These compounds are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and subsequently docked into the binding site of a target protein. The top-ranking compounds are then selected for further experimental testing. Both structure-based and ligand-based virtual screening methods can be employed. nih.gov Virtual screening of piperazine derivatives has been successfully used to identify novel enzyme inhibitors. nih.gov
Prediction of Spectroscopic Properties
Ab initio and density functional theory (DFT) calculations are instrumental in predicting the spectroscopic properties of molecules. These first-principles methods solve the electronic structure of the molecule to derive properties like NMR chemical shifts, vibrational frequencies, and chiroptical spectra.
NMR Chemical Shift Prediction from First Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, which can aid in the interpretation of experimental spectra. The prediction process typically involves:
Geometry Optimization : Optimizing the geometry of each significant conformer at a suitable level of theory (e.g., DFT with a functional like B3LYP).
NMR Calculation : Calculating the magnetic shielding tensors for each nucleus in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method.
Chemical Shift Determination : The calculated shielding tensors are converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
The conformational flexibility of the piperazine ring and the potential for intramolecular hydrogen bonding can significantly influence the chemical shifts, making accurate prediction challenging. nih.gov Studies on acyl-functionalized piperazines have shown that the interconversion between different chair conformations can be observed and quantified by temperature-dependent NMR, and these dynamic processes can be modeled computationally. nih.gov
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for a Dominant Conformer of this compound
| Proton | Predicted Chemical Shift (ppm) |
| H2 (on C2) | 3.85 |
| N-CH₃ | 2.90 |
| Piperazine CH₂ | 3.10 - 3.60 |
| NH | 9.50 (exchangeable) |
| COOH | 12.10 (exchangeable) |
This table contains hypothetical data for illustrative purposes and does not represent actual calculated values.
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. The computational workflow is similar to that for NMR prediction, involving conformational analysis and geometry optimization.
For this compound, key vibrational modes would include:
O-H stretch of the carboxylic acid.
N-H stretch of the secondary amine.
C-H stretches of the methyl group and the piperazine ring.
C=O stretch of the carboxylic acid.
C-N stretches of the piperazine ring.
Ring deformation modes.
Calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, which is influenced by anharmonicity. rsc.org A normal coordinate analysis can be performed on the parent piperazine molecule to understand the fundamental vibrational modes.
Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |
| O-H Stretch (Carboxylic Acid) | 3350 | Strong, Broad |
| N-H Stretch | 3280 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Medium-Strong |
| C=O Stretch | 1715 | Very Strong |
| N-H Bend | 1580 | Medium |
| C-N Stretch | 1150-1050 | Medium-Strong |
This table contains hypothetical data for illustrative purposes and does not represent actual calculated values.
Circular Dichroism (CD) Spectrum Prediction for Chirality Confirmation
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Vibrational Circular Dichroism (VCD), the extension of CD into the infrared region, is particularly sensitive to the absolute configuration of a molecule. wikipedia.org By comparing the experimentally measured VCD spectrum of a chiral molecule to the spectrum predicted by ab initio or DFT calculations, one can unambiguously determine its absolute stereochemistry.
For this compound, the process would involve:
Performing a thorough conformational search and geometry optimization for the (2R) enantiomer.
Calculating the VCD spectrum for the most stable conformers. This involves computing not only the vibrational frequencies and dipole strengths (for IR absorption) but also the rotational strengths, which determine the VCD signal. wikipedia.org
Generating a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
Comparing the sign and shape of the predicted spectrum with the experimental one. A good match confirms the (2R) configuration.
VCD has been successfully applied to determine the absolute configuration of complex molecules with multiple chiral centers, including cyclic peptides. acs.orgrsc.org The computational protocol for such flexible molecules requires careful consideration of the conformational space. acs.orgnih.gov The chiral center at C2 in this compound would induce a characteristic VCD spectrum, allowing for its stereochemical assignment.
Role of 2r 1 Methylpiperazine 2 Carboxylic Acid As a Chiral Scaffold and Building Block
Applications in Chiral Ligand Design and Chiral Auxiliaries
The unique structural features of (2R)-1-methylpiperazine-2-carboxylic acid make it a valuable starting material for the synthesis of novel chiral ligands and auxiliaries. The presence of both a secondary amine and a carboxylic acid group on a stereochemically defined piperazine (B1678402) ring allows for diverse modifications to create molecules that can effectively control the stereochemical outcome of chemical reactions.
Development of Chiral Ligands for Asymmetric Catalysis
While specific examples of chiral ligands derived directly from this compound for asymmetric catalysis are not extensively documented in publicly available literature, the core structure is analogous to other successful chiral diamine and amino acid-based ligands. The general principle involves coordinating the nitrogen and oxygen atoms to a metal center, creating a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.
For instance, derivatives of this compound could be envisioned to form bidentate ligands for transition metals like rhodium, iridium, or palladium, which are commonly used in asymmetric hydrogenation, C-C bond-forming reactions, and other important transformations. The rigidity of the piperazine ring can help in reducing conformational flexibility of the metal complex, which is often a key factor for achieving high enantioselectivity.
Potential Ligand Structures Derived from this compound
| Ligand Type | Potential Modification | Target Metal | Potential Application |
| P,N-Ligand | Amidation of the carboxylic acid with a phosphine-containing amine | Rhodium, Iridium | Asymmetric Hydrogenation |
| N,N-Ligand | Conversion of the carboxylic acid to an oxazoline (B21484) or pyridine (B92270) group | Palladium, Copper | Asymmetric Allylic Alkylation |
| N,O-Ligand | Direct use of the amino acid to form a chelate | Ruthenium, Titanium | Asymmetric Transfer Hydrogenation, Lewis Acid Catalysis |
Utilization as Chiral Auxiliaries in Stereoselective Syntheses
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. The this compound scaffold is well-suited for this role. The carboxylic acid can be coupled with a prochiral substrate, and the chiral environment provided by the piperazine unit can direct subsequent reactions, such as alkylation or aldol (B89426) reactions.
For example, attaching the auxiliary to a ketone or carboxylic acid derivative would allow for the diastereoselective formation of a new stereocenter alpha to the carbonyl group. The steric bulk and the defined conformation of the piperazine ring would block one face of the enolate, leading to a highly selective reaction. Following the reaction, the auxiliary can be cleaved and potentially recycled.
Hypothetical Application as a Chiral Auxiliary in Alkylation
| Substrate | Reaction | Diastereomeric Ratio (d.r.) | Yield |
| Prochiral ester | Enolate alkylation | >95:5 | High |
| Prochiral ketone | Aldol reaction | >90:10 | Good to High |
Design of Chiral Resolving Agents
Chiral resolving agents are used to separate enantiomers from a racemic mixture by forming diastereomeric salts that have different physical properties, such as solubility, allowing for their separation by crystallization. The acidic nature of the carboxylic acid and the basic nature of the piperazine nitrogens in this compound make it a candidate for use as a chiral resolving agent for both basic and acidic racemic compounds.
For the resolution of a racemic amine, the carboxylic acid group would form diastereomeric ammonium (B1175870) salts. Conversely, for the resolution of a racemic carboxylic acid, the piperazine nitrogen atoms could form diastereomeric salts. The efficiency of the resolution would depend on the differential solubility of the resulting diastereomeric salt pair.
Development of Chiral Organocatalysts Based on the Piperazine Framework
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The bifunctional nature of this compound, possessing both a Brønsted acid (carboxylic acid) and a Lewis base (amine) functionality, makes it an excellent candidate for the development of chiral organocatalysts.
Analogues and Derivatives in Asymmetric Reactions
Derivatives of this compound can be designed to catalyze a variety of asymmetric reactions, such as Michael additions, aldol reactions, and Mannich reactions. For instance, the secondary amine of the piperazine ring can be further functionalized to introduce other catalytic motifs, such as a thiourea (B124793) or a squaramide group, which are known to activate electrophiles through hydrogen bonding.
Potential Organocatalyst Derivatives and Their Applications
| Catalyst Derivative | Target Reaction | Proposed Activation | Expected Enantioselectivity (ee) |
| Thio-urea derivative | Michael Addition | H-bonding to nitroalkene | High |
| Prolinamide-type derivative | Aldol Reaction | Enamine formation and H-bonding | Good to High |
| Bifunctional amine/acid | Mannich Reaction | Iminium ion formation and counterion direction | Moderate to High |
Bifunctional Catalysis Utilizing Amine and Carboxyl Moieties
The inherent combination of an amine and a carboxylic acid within the same molecule allows for bifunctional catalysis. In such a mechanism, the amine can activate a carbonyl compound by forming an enamine or an iminium ion, while the carboxylic acid can act as a Brønsted acid to activate the electrophile or to stabilize the transition state through hydrogen bonding. This cooperative activation can lead to high levels of stereocontrol.
For example, in an asymmetric Michael addition of a ketone to a nitroalkene, the piperazine amine could form an enamine with the ketone, increasing its nucleophilicity. Simultaneously, the carboxylic acid could protonate the nitro group of the nitroalkene, increasing its electrophilicity and directing the approach of the enamine from a specific face. This dual activation is a hallmark of efficient organocatalysis and is a promising area of application for derivatives of this compound.
Precursor in the Synthesis of Non-Clinical Bioactive Molecules and Complex Natural Product Analogues
The distinct stereochemistry and functional groups of this compound make it a valuable starting material for synthesizing a range of complex molecular architectures.
Construction of Complex Alkaloid Analogues from a Synthetic Perspective
While direct total synthesis of complex alkaloids using this compound is not extensively documented in readily available literature, its core structure is analogous to motifs found in various diketopiperazine alkaloids. nih.gov The piperazine core, a common feature in many biologically active compounds, allows for the strategic construction of alkaloid-like frameworks. Synthetic chemists can leverage the chiral center and the reactive amine and carboxylic acid functionalities to build intricate polycyclic systems that mimic natural alkaloids. nih.gov The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, providing insights into the pharmacophores of natural products.
Scaffold for Peptide Mimetics and Constrained Peptides (non-human, synthetic applications)
The rigid structure of the piperazine ring makes this compound an excellent scaffold for creating peptide mimetics and constrained peptides. nih.gov By incorporating this moiety into a peptide sequence, chemists can induce specific conformations, such as β-turns. mdpi.com This conformational rigidity is advantageous in synthetic applications where precise spatial arrangement of functional groups is required for molecular recognition or catalytic activity. The use of such constrained amino acid surrogates helps in exploring the conformational space of peptides, which is essential for understanding their structure and function in non-human, synthetic contexts. nih.govmdpi.com
Building Block for Macrocyclic Compounds and Supramolecular Structures
The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it a suitable building block for the synthesis of macrocyclic compounds. Through strategic protection and activation of these functional groups, it can be incorporated into larger ring systems. These macrocycles can act as hosts in supramolecular chemistry, forming complexes with various guest molecules. The chirality of the building block can impart stereoselectivity in host-guest interactions, a desirable feature in the design of synthetic receptors and sensors.
Scaffold for Combinatorial Library Development in Academic Screening Programs
The piperazine-2-carboxylic acid scaffold is a pharmacologically significant core found in numerous bioactive compounds. 5z.com This has led to its extensive use in the development of combinatorial libraries for high-throughput screening in academic research.
Design and Synthesis of Diverse Chemical Libraries Based on the Piperazine Core
The piperazine core, with its multiple points for diversification, is an ideal scaffold for combinatorial chemistry. 5z.com Researchers have developed solid-phase synthetic routes to generate large libraries of piperazine-2-carboxamide (B1304950) derivatives. 5z.com By utilizing a variety of building blocks, diverse libraries containing millions of unique compounds can be produced. researchgate.netnih.gov Cheminformatic analysis of these libraries demonstrates that the piperazine scaffold imparts a different shape diversity compared to more commonly used cores, allowing for the exploration of a wider chemical space. researchgate.netnih.gov
Below is a table summarizing the key features of piperazine-based combinatorial libraries:
| Feature | Description | Reference |
| Scaffold | Piperazine-2-carboxylic acid | 5z.com |
| Diversity | Achieved by varying substituents at multiple positions on the piperazine ring. | 5z.com |
| Library Size | Can range from thousands to millions of compounds. | 5z.comresearchgate.netnih.gov |
| Synthesis Method | Often employs solid-phase synthesis for efficiency and purification. | 5z.com |
| Application | High-throughput screening to identify novel bioactive molecules. | 5z.comnih.gov |
Scaffold-Based Library Prioritization for Academic Screening Programs
In academic screening programs, the vast number of compounds in combinatorial libraries necessitates a strategy for prioritizing which subsets to screen. Scaffold-based prioritization is a common approach where libraries built around a "privileged" scaffold, like piperazine, are given higher priority. mdpi.com The piperazine core is considered privileged due to its presence in numerous known bioactive compounds.
Computational methods are often employed to analyze the diversity and drug-like properties of these libraries. 5z.com Techniques such as reagent clustering and library profiling help in maximizing the diversity of the selected reagents and optimizing the pharmacokinetic parameters of the resulting compounds. 5z.com This ensures that the screened library covers a broad and relevant chemical space, increasing the probability of identifying hit compounds. The use of scaffold-ranking libraries allows for the efficient screening of millions of compounds by initially testing smaller, representative sets. nih.gov
Analytical Methodologies for Elucidation and Purity Assessment of 2r 1 Methylpiperazine 2 Carboxylic Acid
Chiral Separation Techniques for Enantiomeric Analysis
The separation of enantiomers is a critical analytical challenge in the synthesis of single-enantiomer compounds. For (2R)-1-methylpiperazine-2-carboxylic acid, which possesses a stereocenter at the C2 position, it is imperative to quantify the enantiomeric excess (ee) to ensure the desired stereochemical purity. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are powerful techniques for achieving this separation.
Chiral HPLC is a cornerstone technique for the enantioselective analysis of chiral compounds. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad applicability in resolving the enantiomers of various chiral compounds, including piperazine (B1678402) derivatives.
For the analysis of this compound, a normal-phase HPLC method using a polysaccharide-based chiral column, such as a Chiralpak® series column, would be a suitable approach. The differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector on the stationary phase enable their separation. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best resolution. The addition of a small amount of an acidic or basic modifier can also be beneficial for improving peak shape and resolution.
Table 7.1: Illustrative Chiral HPLC Parameters for the Analysis of a Chiral Piperazine Derivative
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: This table provides a representative method for a chiral piperazine derivative and may require optimization for this compound.
Gas chromatography on a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile chiral compounds. For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. A common derivatization strategy for amino acids involves the esterification of the carboxylic acid group followed by acylation of the amine groups.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives or chiral polysiloxanes. The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase. The use of a mass spectrometer as a detector (GC-MS) provides high sensitivity and selectivity, allowing for the quantification of enantiomeric excess even at low concentrations.
Table 7.2: Typical Derivatization and GC-MS Conditions for Chiral Amino Acid Analysis
| Step | Parameter | Description |
| Derivatization | Reagents | 1. Esterification (e.g., with methanolic HCl) 2. Acylation (e.g., with trifluoroacetic anhydride) |
| GC Column | Stationary Phase | Chirasil-Val or a cyclodextrin-based phase |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Oven Program | Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate | 5 °C/min to 200 °C | |
| Final Temperature | 200 °C, hold for 5 min | |
| Carrier Gas | Gas | Helium at a constant flow |
| MS Detector | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Note: This table outlines a general approach that would need to be adapted and optimized for this compound.
Capillary electrophoresis is a high-efficiency separation technique that can be readily adapted for chiral separations by the addition of a chiral selector to the background electrolyte. For the enantiomeric resolution of this compound, cyclodextrins and their derivatives are commonly employed as chiral selectors. The separation is based on the differential binding affinities of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities.
The degree of separation in chiral CE can be influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. The versatility of CE allows for rapid method development and low consumption of sample and reagents.
Table 7.3: General Capillary Electrophoresis Conditions for Chiral Amine Separation
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | Phosphate buffer (e.g., 50 mM, pH 2.5) |
| Chiral Selector | A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) |
| Applied Voltage | 15-25 kV |
| Detection | UV at 200 nm |
| Temperature | 25 °C |
Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
The ¹H NMR spectrum would show characteristic signals for the protons of the piperazine ring, the N-methyl group, and the proton at the chiral center (C2). The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide valuable information for assigning the protons to their respective positions in the molecule. The integration of the signals can be used to determine the relative number of protons, which serves as a check for the presence of impurities.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield shift.
Table 7.4: Expected ¹H and ¹³C NMR Chemical Shifts for a 1-Methylpiperazine-2-carboxylic Acid Structure
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | |
| N-CH₃ | 2.2 - 2.5 |
| Piperazine ring protons | 2.5 - 3.5 |
| H at C2 (chiral center) | 3.0 - 3.5 |
| COOH | 10.0 - 13.0 (can be broad and exchangeable) |
| ¹³C NMR | |
| N-CH₃ | ~45 |
| Piperazine ring carbons | 45 - 60 |
| C2 (chiral center) | ~60 |
| C=O (carboxylic acid) | 170 - 180 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions. The data is based on structurally related compounds.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.
ESI-MS is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule with high accuracy.
EI-MS is a higher-energy ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to confirm its structure. Common fragmentation pathways for a molecule like 1-methylpiperazine-2-carboxylic acid would involve the loss of the carboxylic acid group, cleavage of the piperazine ring, and loss of the methyl group.
Table 7.5: Predicted Mass Spectrometry Data for 1-Methylpiperazine-2-carboxylic Acid
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 145.09715 |
| [M+Na]⁺ | 167.07909 |
| [M-H]⁻ | 143.08259 |
| [M]⁺ | 144.08932 |
Source: Predicted data from PubChem for 1-methylpiperazine-2-carboxylic acid dihydrochloride (B599025) (CID 22660596).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide a unique fingerprint based on the vibrations of its constituent parts: the carboxylic acid group, the piperazine ring, and the N-methyl group.
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid, including a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org Superimposed on this broad band are the C-H stretching vibrations from the piperazine ring and the methyl group, typically appearing in the 2800-3000 cm⁻¹ region. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is anticipated in the 1690-1760 cm⁻¹ range. libretexts.org The spectrum would also feature C-N stretching vibrations from the piperazine ring and C-O stretching from the carboxylic acid group in the fingerprint region (below 1500 cm⁻¹). researchgate.netdergipark.org.tr
Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique. While the O-H stretch is typically weak in Raman, the C-C and C-N skeletal vibrations of the piperazine ring are expected to produce strong signals. The symmetric C=O stretch may also be observed. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework, confirming the presence of all key functional groups. thermofisher.com
Table 1: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Weak | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1690-1760 | 1690-1760 | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Moderate | Strong |
| Piperazine & Methyl | C-H stretch | 2800-3000 | 2800-3000 | Strong |
| Piperazine Ring | C-N stretch | 1020-1250 | Strong | Moderate-Strong |
| Piperazine Ring | CH₂ scissoring | ~1450 | ~1450 | Moderate |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination and Conformation
As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure this differential interaction, providing crucial information about the molecule's absolute configuration and solution-state conformation. slideshare.net
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The carboxylic acid chromophore in this compound will give rise to a characteristic CD signal, known as a Cotton effect. For α-amino acids, the sign of the Cotton effect around 215 nm is often correlated with the stereochemistry at the α-carbon. kud.ac.innih.gov The precise position and sign of the Cotton effect for this specific molecule would allow for the unambiguous assignment of the (R) configuration at the C2 position.
ORD measures the variation in optical rotation as a function of wavelength. kud.ac.in A plain ORD curve, far from an absorption band, can confirm optical activity, while a curve showing a Cotton effect in the vicinity of an absorption band provides more detailed stereochemical information. slideshare.net Comparing experimentally obtained ORD curves with those predicted through ab initio calculations offers a reliable method for assigning the absolute configuration of rigid chiral molecules. acs.org
Table 2: Expected Chiroptical Properties for this compound
| Technique | Measured Property | Expected Observation | Information Obtained |
| ORD | Optical Rotation vs. Wavelength | A curve showing a Cotton effect near the carboxyl n→π* transition (~210-220 nm). | Confirmation of optical activity, determination of absolute configuration. |
| CD | Molar Ellipticity (Δε) vs. Wavelength | A distinct Cotton effect (positive or negative peak) corresponding to the carboxyl chromophore. | Determination of absolute configuration at C2, conformational analysis. |
Chromatographic Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and identifying any potential impurities, such as stereoisomers, starting materials, or reaction byproducts.
Reverse-Phase and Normal-Phase HPLC for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. Both reverse-phase (RP) and normal-phase (NP) modes can be employed, each offering distinct advantages.
Reverse-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com However, highly polar compounds like piperazine and its simple derivatives often exhibit poor retention on standard C18 columns, eluting at or near the solvent front. researchgate.netresearchgate.net To analyze this compound effectively, specialized RP columns with polar-embedded or polar-endcapped functionalities may be required to enhance retention. Alternatively, derivatization of the amine or carboxylic acid group can increase hydrophobicity, allowing for better separation. jocpr.com
Normal-Phase HPLC (NP-HPLC): NP-HPLC utilizes a polar stationary phase and a nonpolar mobile phase. This technique is well-suited for separating polar compounds and isomers. For this compound, NP-HPLC, particularly with chiral stationary phases (CSPs), is highly effective. A CSP, such as one based on cellulose or amylose derivatives, can separate the (2R) enantiomer from its (2S) counterpart, which is critical for determining enantiomeric purity. nih.gov Chiral HPLC methods can often simultaneously separate stereoisomers and other structurally related impurities. jocpr.commdpi.com
Table 3: Comparison of HPLC Modes for this compound Analysis
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica (B1680970), Chiral Stationary Phase) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile/Methanol) | Nonpolar (e.g., Hexane/Ethanol) |
| Retention | Poor retention expected for the target compound on standard columns. | Good retention and selectivity, especially for isomers. |
| Primary Use | General impurity profiling (with specialized columns or derivatization). | Enantiomeric purity determination, separation of polar impurities. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or for initial screening of sample purity. libretexts.org By spotting the reaction mixture on a TLC plate (e.g., silica gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked. nuph.edu.ua Different visualization techniques, such as UV light or chemical staining agents (e.g., ninhydrin (B49086) for the secondary amine), can be used to detect the spots. The retention factor (Rf) value is characteristic for a compound in a given system and can be used to differentiate the product from impurities. Both normal-phase (silica gel) and reverse-phase (RP-18) TLC plates can be used to screen for impurities of varying polarities. mdpi.com
Table 4: Example TLC Systems for Analysis
| TLC Mode | Stationary Phase | Example Mobile Phase | Application |
| Normal-Phase | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (B129727)/Ammonia (B1221849) (e.g., 8:2:0.1) | Monitoring reaction progress, screening for polar and nonpolar impurities. |
| Reverse-Phase | RP-18 F₂₅₄ | Water/Methanol with buffer (e.g., 6:4) | Screening for nonpolar impurities, complementary to normal-phase analysis. |
Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, SCXRD analysis provides an unambiguous determination of its molecular geometry and absolute stereochemistry. nih.gov
The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a precise three-dimensional map of electron density within the crystal, from which the positions of all atoms can be determined. The data obtained from SCXRD includes precise bond lengths, bond angles, and torsion angles. researchgate.net This would confirm the chair conformation of the piperazine ring, which is typical for such systems, and detail the orientation of the N-methyl and carboxylic acid substituents (i.e., whether they are in axial or equatorial positions). ed.ac.uknih.gov
Most importantly, for a chiral compound crystallizing in a non-centrosymmetric space group, SCXRD can determine the absolute configuration without reference to any other chiral substance. mdpi.com By analyzing anomalous dispersion effects, the technique can definitively distinguish between the (R) and (S) enantiomers, thus providing unequivocal proof of the compound's stereochemistry.
Table 5: Structural Parameters Obtained from Single Crystal X-ray Diffraction
| Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental crystallographic data. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the complete molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the connectivity and geometry of the molecule. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Determines the exact chair conformation of the piperazine ring and substituent orientations. |
| Absolute Configuration | The absolute spatial arrangement of atoms (R/S). | Unambiguously confirms the (R) configuration at the C2 chiral center. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces in the crystal lattice. | Provides insight into the solid-state packing and physical properties. |
Historical Context and Evolution of Research on Piperazine 2 Carboxylic Acid Derivatives
Early Discoveries and Development of Piperazine (B1678402) Scaffold Chemistry
The story of piperazine begins with its name, derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant. wikipedia.org However, piperazines themselves are not plant-derived. wikipedia.org Early synthetic methods involved the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or the reduction of pyrazine (B50134). wikipedia.orgchemeurope.com
Initially, piperazine entered the medical field not for its broad therapeutic potential but for a specific chemical property: its ability to dissolve uric acid, leading to its investigation for gout treatment. chemeurope.com Its first major success came in 1953 when it was introduced as an effective anthelmintic agent to treat roundworm and pinworm infections. chemeurope.comdrugbank.com This application relies on its action as a GABA receptor agonist, causing flaccid paralysis in helminths, which are then expelled from the host. drugbank.com
Over time, chemists recognized the immense potential of the piperazine core. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological properties. The scaffold's inherent characteristics—such as structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors—often lead to improved water solubility and favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. researchgate.net This versatility cemented its status as a privileged structure in drug discovery, leading to its incorporation into numerous successful drugs. mdpi.comdrugpolicyfacts.org
Emergence of Asymmetric Synthetic Routes to Chiral Piperazines
For a significant period, the structural diversity of piperazine-based drugs was limited, with approximately 80% of them featuring substituents only at the nitrogen positions. mdpi.comdoaj.org The functionalization of the carbon atoms of the piperazine ring, particularly the creation of chiral centers, presented a greater synthetic challenge. nih.gov The growing understanding of stereochemistry in pharmacology—where different enantiomers of a chiral drug can have vastly different activities or toxicities—drove the development of asymmetric synthetic methods to produce enantiomerically pure piperazines.
Early approaches often relied on the resolution of racemic mixtures. This involves synthesizing the compound as a 50/50 mixture of both enantiomers and then separating them, often by using a chiral acid, such as (S)-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. nih.gov While effective, this method is inherently inefficient as it discards at least half of the synthesized material.
A major leap forward was the development of catalytic asymmetric hydrogenation. This technique uses a chiral catalyst, often a rhodium complex with a chiral ligand like (R)-BINAP, to directly synthesize the desired enantiomer from a prochiral precursor, such as a pyrazinecarboxylic acid derivative. nih.govgoogle.com This method offers high enantiomeric excess (ee) and avoids the need for racemate resolution, making it a more efficient and industrially scalable process. google.com Such processes proved crucial for producing key intermediates for significant drugs. nih.govgoogle.com
Other innovative asymmetric strategies have also emerged, further expanding the chemist's toolkit.
| Asymmetric Synthesis Method | Description | Key Advantage | Example Application |
| Racemic Resolution | Separation of a 50/50 mixture of enantiomers using a chiral resolving agent (e.g., chiral acid). | Conceptually simple and effective for initial small-scale synthesis. | Early synthesis of piperazine fragments for HIV protease inhibitors. nih.govgoogle.com |
| Asymmetric Hydrogenation | Direct synthesis of a single enantiomer from a prochiral precursor using a chiral catalyst (e.g., Rhodium-BINAP). | High enantioselectivity and atom economy; suitable for industrial scale-up. | Preparation of optically active piperazine-2-carboxylic acid derivatives for HIV drugs. nih.govgoogle.com |
| Diaza-Cope Rearrangement | A stereospecific rearrangement reaction to form the piperazine ring with controlled stereochemistry. | Allows for the creation of complex substitution patterns. | Synthesis of trans-3-Arylpiperazine-2-carboxylic acid derivatives. |
| Asymmetric Lithiation | Deprotonation using a chiral base followed by reaction with an electrophile to create a chiral center. | Enables direct C-H functionalization of the piperazine ring. | Synthesis of enantiopure α-substituted piperazines. |
These advancements in asymmetric synthesis were critical, transforming the production of chiral piperazines from a laboratory curiosity into a feasible strategy for large-scale pharmaceutical manufacturing.
Milestones in the Application of (2R)-1-methylpiperazine-2-carboxylic acid in Academic Research
While the specific compound this compound is not extensively documented as a final drug product in major clinical studies, the chiral piperazine-2-carboxylic acid scaffold to which it belongs is a critical component in several landmark antiviral drugs. The research milestones associated with this structural class highlight its profound impact on medicine.
A pivotal moment for this class of compounds was their application in the development of HIV protease inhibitors. The synthesis of (S)-piperazine-2-carboxylic acid derivatives was a key step in the creation of drugs like Indinavir. nih.govgoogle.com These molecules required precise stereochemical control to fit into the active site of the HIV protease enzyme, and the development of scalable asymmetric syntheses for the chiral piperazine core was a significant achievement in process chemistry. nih.gov
More recently, a complex derivative of this scaffold has been central to the synthesis of the anti-influenza drug Baloxavir marboxil. dergipark.org.trmdpi.com This first-in-class cap-dependent endonuclease inhibitor features a complex polycyclic structure, but its synthesis relies on the creation of a chiral core that shares fundamental structural elements with piperazine carboxylic acids. dergipark.org.trmdpi.comresearchgate.netresearchgate.net The successful incorporation of this intricate chiral fragment into a novel antiviral agent underscores the continued importance and evolution of research in this area.
These examples demonstrate that while a specific derivative like this compound may primarily serve as a building block or intermediate, the broader class of chiral piperazine-2-carboxylic acids has been instrumental in achieving major therapeutic breakthroughs.
| Milestone Application | Drug Class | Significance | Key Synthetic Challenge |
| Indinavir Intermediate | HIV Protease Inhibitor | One of the early successful drugs for the treatment of HIV/AIDS, demonstrating the value of the chiral piperazine scaffold. nih.govgoogle.com | Achieving high enantiomeric purity on an industrial scale. nih.gov |
| Baloxavir Marboxil Core | Influenza Endonuclease Inhibitor | A novel, first-in-class antiviral with a unique mechanism of action for treating influenza A and B. dergipark.org.tr | Construction of a complex, fused polycyclic system with precise stereocontrol. dergipark.org.trmdpi.com |
Trends in Research Focus on Piperazine Carboxylic Acids
Research involving piperazine carboxylic acids has evolved significantly, reflecting broader trends in medicinal chemistry and drug discovery. The focus has expanded from the synthesis of relatively simple molecules to the creation of highly complex and targeted therapeutic agents.
A major trend has been the shift from modifying piperazines at the nitrogen atoms to the more challenging direct C–H functionalization of the carbon atoms on the ring. mdpi.comnih.govresearchgate.net This approach, often enabled by photoredox catalysis and advanced organometallic chemistry, unlocks new chemical space and allows for the creation of novel molecular architectures that were previously inaccessible. mdpi.comnih.gov This diversification is crucial for developing next-generation drugs with improved specificity and potency.
The therapeutic applications of these compounds have also broadened. While early uses were in treating parasitic infections, modern research explores piperazine carboxylic acid derivatives for a wide range of complex diseases. A notable area is in neuropharmacology, where researchers are designing multi-target directed ligands (MTDLs) for diseases like Alzheimer's. nih.gov These sophisticated molecules are engineered to interact with multiple biological targets simultaneously, which is a promising strategy for treating multifactorial diseases. nih.gov
Furthermore, the utility of these compounds has extended beyond direct therapeutic roles. Piperazine carboxylic acid derivatives are now being investigated in materials science and drug delivery. For instance, they have been used to functionalize mesoporous silica (B1680970) nanorods, creating nanocarriers for the targeted delivery of anticancer drugs like gemcitabine. nih.gov This research trend highlights the versatility of the piperazine scaffold, finding applications not only as the active drug but also as a critical component of advanced delivery systems.
Future Research Directions and Unexplored Avenues for 2r 1 Methylpiperazine 2 Carboxylic Acid
Novel Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Sustainability
Future synthetic research should prioritize the development of more efficient, economically viable, and environmentally sustainable methods for producing (2R)-1-methylpiperazine-2-carboxylic acid. Current synthetic routes can often be improved in terms of step count, yield, and waste generation.
Key areas for exploration include:
Asymmetric Synthesis: Developing novel catalytic asymmetric routes starting from simple, achiral precursors would be a significant advancement. This could involve leveraging chiral catalysts or reagents to establish the stereocenter at the C2 position with high enantioselectivity, thereby avoiding resolution steps which are inherently inefficient.
Biocatalysis: The use of enzymes for the synthesis and resolution of piperazine (B1678402) derivatives is a promising green alternative. biosynth.com Research into identifying or engineering specific enzymes, such as aminopeptidases, for the stereoselective synthesis or resolution of precursors to this compound could lead to highly efficient and sustainable processes conducted in aqueous media. biosynth.com
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste, fewer steps. | Development of novel chiral catalysts and ligands. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, aqueous media. biosynth.com | Enzyme screening, protein engineering, process optimization. biosynth.com |
| Continuous Flow Chemistry | Improved safety, scalability, reproducibility, and yield. | Reactor design, optimization of reaction conditions. |
Exploration of New Catalytic Applications Beyond Traditional Organocatalysis
While derivatives of cyclic amino acids like piperazine-2-carboxylic acid have been used as organocatalysts, the specific potential of the (2R)-1-methylated form is not fully explored. researchgate.net Future research could investigate its utility as a chiral ligand or catalyst in a broader range of chemical transformations.
Promising avenues include:
Chiral Ligand Development: The nitrogen atoms and the carboxylic acid group provide excellent coordination sites for metal ions. Synthesizing metal complexes of this compound and evaluating their catalytic activity in asymmetric reactions such as hydrogenations, cross-couplings, and cycloadditions could unveil new catalytic systems.
Phase-Transfer Catalysis: The chiral and ionic nature of the compound could be exploited in asymmetric phase-transfer catalysis, a powerful tool for the synthesis of enantiomerically enriched compounds.
Heterogeneous Catalysis: Immobilizing the compound or its derivatives onto solid supports could lead to the development of recyclable heterogeneous catalysts, enhancing the sustainability of catalytic processes. researchgate.net
Advanced Computational Modeling for Predictable Reactivity and Stereocontrol
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, which can accelerate the discovery and optimization of synthetic routes and applications. For this compound, advanced computational modeling represents a significant area for future investigation.
Specific research directions include:
Mechanism and Selectivity Studies: Using Density Functional Theory (DFT) and other quantum mechanical methods to model proposed synthetic pathways can provide detailed insights into reaction mechanisms. This understanding can guide the rational design of catalysts and reaction conditions to improve yield and stereoselectivity.
Catalyst Design: Computational screening of potential catalyst structures derived from this compound can help identify promising candidates for specific reactions before committing to laboratory synthesis, saving time and resources.
Conformational Analysis: The piperazine ring can adopt various conformations which can influence its reactivity and biological activity. Molecular dynamics simulations can predict the preferred conformations of the molecule and its derivatives in different environments, aiding in the design of molecules with specific shapes and properties. nih.gov
Integration into Advanced Materials Science and Supramolecular Assemblies
The unique structural features of this compound make it an interesting candidate for incorporation into advanced materials and supramolecular structures. This remains a largely unexplored field with considerable potential.
Areas for future research are:
Polymer Modification: The compound can be used to modify existing biopolymers to introduce new functionalities. For instance, piperazine-2-carboxylic acid has been grafted onto biopolymers to create adsorbents for carbon dioxide capture, indicating potential applications in environmental remediation. aidic.it The chiral and methylated nature of the (2R) enantiomer could introduce specific recognition or thermal properties. aidic.it
Metal-Organic Frameworks (MOFs): The carboxylic acid and nitrogen atoms can act as linkers to connect metal nodes, forming chiral MOFs. These materials could have applications in asymmetric catalysis, chiral separations, and gas storage.
Supramolecular Gels: The molecule's ability to form hydrogen bonds could be exploited to create self-assembling supramolecular gels. mdpi.com These "smart" materials can respond to external stimuli and may have applications in drug delivery and tissue engineering.
| Material Type | Potential Application | Key Feature from Compound |
| Modified Biopolymers | CO₂ capture, environmental remediation. aidic.it | Reactive amine and carboxyl groups. aidic.it |
| Chiral MOFs | Asymmetric catalysis, chiral separations. | Chirality, metal-coordinating groups. |
| Supramolecular Gels | Drug delivery, tissue engineering. | Hydrogen bonding capabilities. mdpi.com |
Discovery of Novel Non-Clinical Biological Interactions
While piperazine-containing compounds are prevalent in pharmaceuticals, the specific biological interactions of this compound at a non-clinical, in vitro level are not extensively documented. Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover new potential therapeutic avenues.
Key research areas include:
Enzyme Inhibition Screening: Derivatives of piperazine-2-carboxylic acid have shown activity as cholinesterase inhibitors, suggesting potential relevance for conditions like Alzheimer's disease. nih.gov A broader screening against other enzyme families (e.g., kinases, proteases, phosphatases) could identify novel inhibitory activities. The inhibitory constants (Ki) for some derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been determined, showing competitive inhibition. nih.gov
Receptor Binding Assays: The rigid, chiral structure of the compound makes it a candidate for binding to various receptors. Systematic screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and other non-human receptor targets could reveal unexpected binding affinities and mechanisms.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with modifications at the N4-position, the carboxylic acid, and the piperazine ring, researchers can systematically explore the structural requirements for any identified biological activity. Molecular modeling can complement these studies to provide insights into binding modes. nih.gov
Green Chemistry Approaches in the Synthesis and Derivatization of the Compound
Adhering to the principles of green chemistry is essential for modern chemical research and manufacturing. unibo.it Future work on this compound should actively incorporate these principles. mdpi.com
Specific green chemistry approaches to be explored are:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) in synthesis and derivatization processes.
Catalyst-Centric Reactions: Focusing on developing highly active catalysts that can be used in low loadings and can be recycled and reused, minimizing waste. researchgate.net This includes both homogeneous and heterogeneous systems.
Atom Economy Maximization: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This involves prioritizing addition reactions over substitution or elimination reactions and avoiding the use of protecting groups where possible.
Conclusion
Summary of Key Academic Contributions and Research Areas for (2R)-1-methylpiperazine-2-carboxylic acid
This compound is a chiral heterocyclic compound belonging to the family of C-substituted piperazines. While direct and extensive academic literature focusing specifically on this molecule is limited, its structural components—the chiral piperazine-2-carboxylic acid core—position it as a valuable building block in medicinal chemistry and organic synthesis. The piperazine (B1678402) ring is considered a "privileged structure" in drug discovery, frequently found in biologically active compounds and numerous FDA-approved drugs. rsc.orgresearchgate.netrsc.org The primary academic contribution of molecules like this compound is their role as chiral synthons, providing a three-dimensional scaffold for the development of more complex molecules.
Research on closely related chiral piperazine-2-carboxylic acid derivatives highlights the potential therapeutic areas where this compound could be relevant. For instance, various derivatives of piperazine-2-carboxylic acid have been designed, synthesized, and evaluated as multi-target-directed ligands (MTDLs) in the context of Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, the broader class of piperazine-containing compounds has been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov The introduction of a chiral center on the carbon framework of the piperazine ring, as seen in this compound, is a key strategy for exploring new chemical space and enhancing molecular complexity, which can lead to improved binding affinity and specificity for biological targets. nih.gov
The table below summarizes research applications for structurally related chiral piperazine derivatives, illustrating the potential research context for this compound.
| Derivative Class | Research Area | Key Findings |
| 1,4-disubstituted piperazine-2-carboxylic acids | Alzheimer's Disease | Act as competitive inhibitors of AChE and BChE, showing potential as multi-target-directed ligands. nih.gov |
| C-phenylpiperazine derivatives | NK1 Receptor Antagonism | Identification of potent and selective NK1 receptor antagonists for potential therapeutic use. researchgate.net |
| General Chiral Piperazines | Antitumor Agents | Piperazine moieties are frequently incorporated into tubulin polymerization inhibitors with potent anticancer activity. nih.gov |
| C2-substituted Piperazines | General Drug Discovery | Serve as versatile scaffolds to increase molecular three-dimensionality, potentially improving pharmacokinetic and pharmacodynamic profiles. rsc.orgnih.gov |
Persistent Challenges and Opportunities in the Field of Chiral Heterocycle Chemistry
The synthesis and application of chiral heterocycles like this compound are central to modern medicinal chemistry, yet the field faces persistent challenges. A primary hurdle is the development of efficient, scalable, and stereoselective synthetic methods. benthamdirect.comnih.gov
Persistent Challenges:
Stereocontrol: Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of polysubstituted piperazines remains a significant challenge. benthamdirect.comnih.gov Many existing methods rely on chiral pool starting materials, such as amino acids, where the final stereochemistry is dependent on the precursor. nih.gov Developing novel catalytic asymmetric methods that can construct the chiral piperazine core from simple achiral precursors is an ongoing area of research. rsc.orgnih.gov
Regioselectivity: Controlling the substitution pattern on the piperazine ring is difficult. Synthetic methodologies have traditionally focused on N-substituted piperazines, which are relatively straightforward to prepare. In contrast, the synthesis of C-substituted piperazines is more complex, leaving a vast area of valuable chemical space underexplored. rsc.orgrsc.orgnih.gov
Scalability: Many elegant academic methods for asymmetric synthesis are difficult to scale up for industrial production due to the use of expensive catalysts, multi-step procedures, and the need for rigorous purification techniques like chiral chromatography. rsc.org
Opportunities for Advancement:
Exploration of Chemical Space: The relative scarcity of C-substituted chiral piperazines in existing drug compound libraries presents a significant opportunity. rsc.org Exploring this space with novel molecules like this compound could lead to the discovery of agents with novel biological activities and intellectual property. nih.gov
Novel Catalytic Methods: Advances in catalysis offer promising solutions to synthetic challenges. Methods such as palladium-catalyzed decarboxylative asymmetric allylic alkylation to create α,α-disubstituted piperazin-2-ones and iridium-catalyzed cycloadditions are expanding the toolkit for creating complex, C-substituted chiral piperazines. nih.govnih.gov
Atom Economy and Green Chemistry: Developing more sustainable synthetic routes, such as "borrowing hydrogen" methods or biocatalytic reductive aminations, provides an opportunity to construct these valuable scaffolds in a more environmentally friendly and atom-economical fashion. nih.gov
Broader Implications for Chiral Molecule Design and Synthesis
The focus on specific chiral molecules like this compound has broader implications for the fields of drug design and chemical synthesis. Chirality is a fundamental consideration in pharmacology because enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic. rsc.org This necessitates the development of stereoselective synthesis methods to produce single-enantiomer drugs.
The strategic use of chiral, saturated heterocycles such as piperazine derivatives marks a significant trend in modern drug design. An emerging paradigm is to increase the three-dimensionality and reduce the "flatness" of drug candidates. nih.gov Incorporating sp³-rich chiral centers, as found in this compound, can lead to several advantages:
Enhanced Target Binding: Three-dimensional structures can form more specific and complex interactions with biological targets like enzymes and receptors, potentially leading to higher potency and selectivity. nih.gov
Improved Physicochemical Properties: Moving away from flat, aromatic structures can improve properties such as aqueous solubility and metabolic stability, which are critical for a drug's pharmacokinetic profile. researchgate.net
Novelty and Intellectual Property: The synthesis of structurally complex and chiral molecules provides access to novel chemical entities, opening up new avenues for patentable drug candidates.
The synthesis of these complex chiral molecules drives innovation in synthetic organic chemistry. It fuels the development of new asymmetric catalytic systems, protecting group strategies, and purification techniques that are more efficient and selective. rsc.orgrsc.org Therefore, while a single compound like this compound may not be widely studied, its structural class represents a critical frontier in the ongoing effort to design and create safer, more effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
